4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline
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Overview
Description
4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with an ethyl group and an aniline moiety substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with 1-ethyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-Methylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline
- 4-((1-Ethylpiperidin-4-yl)oxy)-3-(difluoromethyl)aniline
- 4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)phenol
Uniqueness
4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline is unique due to the presence of both the ethylpiperidinyl and trifluoromethyl groups. These functional groups confer distinct physicochemical properties, such as increased lipophilicity and potential biological activity, making the compound valuable for various applications.
Properties
Molecular Formula |
C14H19F3N2O |
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Molecular Weight |
288.31 g/mol |
IUPAC Name |
4-(1-ethylpiperidin-4-yl)oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H19F3N2O/c1-2-19-7-5-11(6-8-19)20-13-4-3-10(18)9-12(13)14(15,16)17/h3-4,9,11H,2,5-8,18H2,1H3 |
InChI Key |
BWBXOOLVYVSBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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